N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide

Muscarinic Receptor Pharmacology Subtype Selectivity Neurological Disorder Modeling

This ortho-methylphenyl acetamide derivative is a non-interchangeable dual probe for muscarinic M1 (Ki=156 nM) and sigma-2 (Ki=90 nM) receptors. Generic scaffolds cannot replicate this binding profile, ensuring valid, reproducible results in neuropharmacology and oncology. Stable at room temperature, ships ambient. Contact us for custom synthesis or bulk needs.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 13993-02-7
Cat. No. B6616618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-2-(piperidin-1-yl)acetamide
CAS13993-02-7
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN2CCCCC2
InChIInChI=1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-14(17)11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17)
InChIKeyLWJQUXGMHVZDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamide (CAS 13993-02-7): Procurement-Grade Characterization for Muscarinic and Sigma Receptor Research


N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide (CAS 13993-02-7) is a piperidine acetamide derivative with a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol [1]. This compound is primarily utilized as a pharmacological tool in academic and industrial settings for its defined interactions with muscarinic acetylcholine receptors (mAChRs) and sigma-2 receptors [2]. Unlike its simpler analogs, it possesses a distinctive ortho-methylphenyl group that significantly modulates its lipophilicity and receptor binding profile [3].

Why N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamide Cannot Be Substituted with Generic Analogs in Specialized Research


Generic substitution with unsubstituted or differently substituted piperidine acetamides is not scientifically justifiable due to the compound's unique ortho-methylphenyl moiety. This structural feature dictates its specific lipophilicity (XLogP = 1.8) [1] and binding kinetics. For instance, while a simple 2-(piperidin-1-yl)acetamide scaffold lacks the aromatic moiety necessary for strong, selective receptor engagement, the 2-methylphenyl group in CAS 13993-02-7 confers a defined binding profile at muscarinic M1 (Ki = 156 nM) and sigma-2 (Ki = 90 nM) receptors [2][3]. These quantitative differences in affinity and selectivity, which are directly linked to the compound's precise structure, render it a non-interchangeable reagent for projects requiring specific pharmacological outcomes.

N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamide: Head-to-Head Comparative Evidence for Scientific Selection


Muscarinic M1 vs. M2 Subtype Selectivity: Comparative Binding Affinity Profile

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide demonstrates a modest but distinct preference for the muscarinic M1 receptor over the M2 receptor, a feature that differentiates it from the highly M1-selective tool compound pirenzepine. The compound's Ki values are 156 nM for M1 (bovine striatum) and 1370 nM for M2 (rat myocardium) [1]. This yields an M1/M2 selectivity ratio of approximately 8.8. In contrast, the reference antagonist pirenzepine exhibits a substantially higher M1/M2 selectivity ratio, with reported Ki values ranging from 3-13 nM for M1 and 200-500 nM for M2, a selectivity of 15- to 166-fold [2].

Muscarinic Receptor Pharmacology Subtype Selectivity Neurological Disorder Modeling

Sigma-2 Receptor Engagement: A Quantified Alternative Target Profile

Beyond its muscarinic activity, N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide exhibits high-affinity binding to the sigma-2 receptor (Ki = 90 nM), a target not engaged by many simple piperidine acetamide analogs [1]. This affinity is in the same order of magnitude as its M1 binding (Ki = 156 nM), indicating a dual-receptor profile. While many analogs lack significant sigma receptor activity, this compound's sigma-2 Ki of 90 nM positions it within the range of established sigma-2 ligands used in neurodegenerative and cancer research [2].

Sigma Receptor Pharmacology Neurodegenerative Disease Research Cancer Cell Biology

Lipophilicity (XLogP) as a Determinant of Membrane Permeability and Formulation

The lipophilicity of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide, as indicated by its calculated XLogP of 1.8, is a critical property that influences its experimental behavior in biological assays and chemical processes [1]. This value is substantially higher than that of the simpler analog 2-(piperidin-1-yl)acetamide, which has a reported logP of approximately 1.6, reflecting the contribution of the 2-methylphenyl group [2]. Conversely, the 4-methylpiperidinyl analog N-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has a much higher logP of 3.5084, which could lead to increased non-specific binding or lower aqueous solubility .

Physicochemical Property Comparison Drug-Likeness Formulation Development

Distinct Chemical Reactivity: Acylation and Alkylation Pathways for Custom Synthesis

The synthetic utility of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide for generating focused chemical libraries is supported by its documented reactivity. The compound can undergo acylation reactions, typically with acetic anhydride or acetyl chloride, to introduce new functional groups . It also participates in nucleophilic substitution reactions where the piperidine ring or the methylphenyl group can be replaced by other moieties . These pathways are well-characterized, providing a reliable starting point for SAR exploration. In contrast, the unsubstituted 2-(piperidin-1-yl)acetamide lacks the aromatic group that enables certain electrophilic aromatic substitution or directed ortho-metalation strategies, limiting its versatility .

Medicinal Chemistry Custom Derivatization Structure-Activity Relationship (SAR) Studies

Optimal Scientific and Industrial Use Cases for N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamide Based on Quantitative Evidence


Investigating Balanced Muscarinic Receptor Modulation with a Defined M1 Bias

Researchers studying complex neurological processes where both M1 and M2 receptors play a role can leverage the compound's balanced binding profile (M1 Ki = 156 nM, M2 Ki = 1.37E+3 nM; M1/M2 ratio ≈ 8.8) [1]. This profile, distinct from the highly M1-selective tool pirenzepine, allows for experiments where a more subtle modulation of the cholinergic system is required, such as in early-stage phenotypic screening or in vivo studies where complete M1 blockade is not desired [2].

Dual-Activity Probe for Muscarinic and Sigma-2 Receptor Pathways

Given its high-affinity binding to the sigma-2 receptor (Ki = 90 nM) and moderate affinity for M1 (Ki = 156 nM) [1][2], this compound is uniquely suited as a dual-activity probe. It can be used to interrogate the interplay between muscarinic and sigma-2 signaling in models of neurodegenerative diseases (e.g., Alzheimer's) and cancer, where both receptor types are implicated [3].

Medicinal Chemistry Scaffold for Optimization of Lipophilic Efficiency (LipE)

The compound's defined lipophilicity (XLogP = 1.8) and molecular weight (232.32 g/mol) provide a favorable starting point for lead optimization campaigns [1]. Its moderate lipophilicity allows for the introduction of additional polar functionality without exceeding typical drug-like property thresholds, making it a practical scaffold for improving solubility and reducing off-target promiscuity [2].

Synthetic Intermediate for Generating Substituted Acetamide Libraries

In a medicinal chemistry setting, this compound serves as a reliable intermediate for parallel synthesis. Its documented reactivity in acylation and nucleophilic substitution reactions [1][2] enables the rapid generation of focused compound libraries. This is particularly valuable for SAR studies exploring modifications to the aromatic ring or the piperidine nitrogen, which can be challenging to achieve with simpler, less functionalized acetamide scaffolds [3].

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